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Compound of Interest

Compound Name: [D-Trp11]-NEUROTENSIN

Cat. No.: B12408836 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Structure of [D-Trp11]-
Neurotensin

Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide involved in a wide array of biological

processes, primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Its

potential as a therapeutic agent is limited by its rapid degradation in vivo. To overcome this,

synthetic analogs have been developed. [D-Trp11]-neurotensin is a potent and more stable

analog in which the L-Tryptophan at position 11 is replaced by its D-isomer. This substitution

significantly increases its resistance to enzymatic degradation.[1] This guide provides a

detailed overview of the chemical structure, synthesis, and characterization of [D-Trp11]-
neurotensin for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
[D-Trp11]-neurotensin is a synthetic tridecapeptide analog of native neurotensin. The core

modification is the substitution of L-Tryptophan with D-Tryptophan at position 11, which

enhances its stability.[1]

Table 1: Chemical Properties of [D-Trp11]-Neurotensin
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Property Value

Sequence
Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-

Trp-Ile-Leu-OH

Single Letter Code pELYENKPRRPwIL (w represents D-Trp)

Molecular Formula C₈₀H₁₂₂N₂₂O₁₉[2][3]

Molecular Weight 1695.96 g/mol [2][3][4]

CAS Number 75644-95-0[2] or 73634-68-1[4][5]

Synthesis and Purification
The synthesis of [D-Trp11]-neurotensin is primarily achieved through Solid-Phase Peptide

Synthesis (SPPS).[6][7][8][9] This method involves the stepwise addition of protected amino

acids to a growing peptide chain anchored to an insoluble polymeric support.

Experimental Protocol: Solid-Phase Peptide Synthesis
(Fmoc/tBu Strategy)
This protocol is a generalized methodology based on standard SPPS techniques reported for

neurotensin analogs.[10][11]

1. Resin Preparation:

Resin Selection: A pre-loaded Fmoc-Leu-Wang TentaGel resin (e.g., 0.25 mmol/g loading) is

recommended for efficient synthesis.[11]

Swellling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF),

for 30-60 minutes before synthesis.

2. Amino Acid Coupling Cycle (Iterative Process):

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is

removed by treating the resin with a 20% solution of 4-methylpiperidine in DMF (5 minutes,

followed by a 15-minute treatment).[10] The resin is then washed thoroughly with DMF.
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Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (3 equivalents) is

activated using a coupling agent like DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure (Ethyl

cyanohydroxyiminoacetate) (3 equivalents each) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-

tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine) (3 and 5

equivalents, respectively) in DMF.[10] The activated amino acid solution is added to the

resin, and the mixture is agitated for 2 hours. For challenging couplings, such as those

involving non-standard amino acids or specific sequences, the reaction time can be

extended to 3 hours with a reduced excess of amino acid (1.5 equivalents).[10]

Washing: After coupling, the resin is washed extensively with DMF to remove excess

reagents and by-products.

Monitoring: The completeness of the coupling reaction can be monitored using a qualitative

method like the Kaiser test.

Iteration: These deprotection, coupling, and washing steps are repeated for each amino acid

in the sequence, from the C-terminus (Leucine) to the N-terminus (Pyroglutamic acid). Side-

chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr and Glu) are used to

prevent side-chain reactions.

3. Cleavage and Global Deprotection:

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain

protecting groups are removed simultaneously.

The resin is washed with dichloromethane (DCM) and dried.

A cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA) with scavengers like

triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v), is added to the resin.

[11] The mixture is agitated for 2-3 hours at room temperature.

The resin is filtered off, and the crude peptide is precipitated from the filtrate by adding cold

diethyl ether. The precipitate is then centrifuged, washed with ether, and dried.

4. Purification and Characterization:
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Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[6][8]

Characterization: The purified peptide's identity and purity are confirmed by analytical HPLC

and mass spectrometry (e.g., ESI-MS).[7] Purity of >95% is typically achieved.
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Fig 1. General workflow for the synthesis of [D-Trp11]-Neurotensin.
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Quantitative Data
The substitution at position 11 significantly enhances the peptide's stability against enzymatic

degradation, which is a key quantitative advantage over native neurotensin.

Table 2: Comparative Stability of Neurotensin (NT) and [D-Trp11]-NT

Preparation Peptide
Degradation Rate
(pmol/min/mg
protein)

Reference

Rat Brain

Synaptosomes
NT 890 [1]

[D-Trp11]-NT 59 [1]

Rat Brain Synaptic

Membranes
NT 1180 [1]

[D-Trp11]-NT 12 [1]

Biological Activity and Signaling
[D-Trp11]-neurotensin acts as an analog of neurotensin, binding to neurotensin receptors

(NTS1 and NTS2).[12] Its biological activity can be complex; it has been shown to act as a

selective antagonist of NT in perfused rat hearts while behaving as a full agonist in other

tissues like guinea pig atria.[5][13] The interaction of neurotensin with its receptors, particularly

NTS1, initiates several downstream signaling cascades. These pathways are crucial for

mediating the diverse physiological effects of neurotensin, such as hypothermia, analgesia, and

modulation of dopamine systems.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3543750/
https://pubmed.ncbi.nlm.nih.gov/3543750/
https://pubmed.ncbi.nlm.nih.gov/3543750/
https://pubmed.ncbi.nlm.nih.gov/3543750/
https://www.benchchem.com/product/b12408836?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1488904/
https://dcchemicals.com/product_show-D-Trp11-Neurotensin.html
https://www.medchemexpress.com/d-trp11-neurotensin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1488904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

[D-Trp11]-Neurotensin

NTS1 Receptor

Binding

Gq/11

Activation

Phospholipase C (PLC)

Activation

IP3 DAG

Ca²⁺ Release
(from ER) Protein Kinase C (PKC)

ERK1/2 Pathway

Nucleus

Gene Transcription,
Cellular Responses

Click to download full resolution via product page

Fig 2. Simplified signaling pathway for Neurotensin Receptor 1 (NTS1).
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Conclusion
[D-Trp11]-neurotensin stands as a successful example of rational peptide drug design. Its

synthesis, achievable through well-established solid-phase peptide synthesis protocols, yields

a compound with a chemical structure that confers significantly enhanced enzymatic stability

compared to its native counterpart. This improved stability, combined with its potent biological

activity, makes [D-Trp11]-neurotensin a valuable tool for neurotensin-related research and a

promising lead for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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